5-Pentylpyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89967-35-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-pentylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-12-9(7-11-8)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
DQYDHBADQJPHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Pentylpyrazine 2 Carboxylic Acid
Strategies for Regioselective Pyrazine (B50134) Ring Construction with Pentyl Substitution
The regioselective introduction of a pentyl group at the C5 position of the pyrazine ring is a critical challenge in the synthesis of the target molecule. Various strategies have been developed to achieve this, primarily categorized into cyclization reactions with pentyl-bearing precursors and divergent functionalization of a pre-formed pyrazine core.
Cyclization Reactions Utilizing Precursors Bearing the Pentyl Moiety
A prominent strategy for constructing the 5-pentylpyrazine ring involves the condensation of α-dicarbonyl compounds with 1,2-diamines, where one of the precursors already contains the pentyl group. For instance, the reaction of a pentyl-substituted α-dicarbonyl compound with a 1,2-diamine can directly lead to the desired 5-pentylpyrazine derivative. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the cyclization.
Another approach involves the use of β-ketonitriles reacting with hydrazines to form pyrazoles, a reaction that can be adapted for pyrazine synthesis. nih.gov The versatility of this method allows for the introduction of various substituents, including a pentyl group, by selecting the appropriate starting materials. nih.gov
Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines with enamines offer a modern and efficient route to highly functionalized heterocycles, including pyrazine derivatives. nih.gov This method allows for the construction of the pyrazine ring with a high degree of control over the substitution pattern.
Divergent Synthetic Routes for Pyrazine Core Functionalization
An alternative to direct cyclization is the functionalization of a pre-existing pyrazine ring. This approach often starts with a more readily available pyrazine derivative, which is then selectively modified to introduce the pentyl group at the desired position. While specific examples for direct pentylation at the C5 position are not extensively detailed in the provided results, the principles of nucleophilic substitution on halogenated pyrazines can be applied. For example, a 5-halopyrazine-2-carboxylic acid derivative could potentially react with a pentyl nucleophile, such as a pentyl Grignard reagent or an organocuprate, to introduce the pentyl group.
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the 5-pentylpyrazine core is established, the next critical step is the introduction of the carboxylic acid group at the C2 position. This can be achieved through direct carboxylation or by the oxidation of a suitable precursor group.
Carboxylation Techniques on Pyrazine Scaffolds
Direct carboxylation of pyridine (B92270) rings using carbon dioxide (CO2) has been demonstrated as a viable method for producing pyridine-4-carboxylic acid derivatives. chemistryviews.orgresearchgate.net This C-H activation strategy, often catalyzed by transition metals like copper, could potentially be adapted for the carboxylation of 5-pentylpyrazine. chemistryviews.orgresearchgate.net The reaction typically involves the in-situ formation of a more reactive intermediate, such as a pyridylphosphonium salt, which then reacts with CO2. chemistryviews.org The regioselectivity of such a reaction on a substituted pyrazine would be a key consideration.
Oxidative Pathways for Carboxylic Acid Formation from Alkyl-Substituted Pyrazines
A more common and well-established method for introducing a carboxylic acid group onto a pyrazine ring is through the oxidation of an alkyl group, typically a methyl group. In the context of synthesizing 5-pentylpyrazine-2-carboxylic acid, a precursor such as 2-methyl-5-pentylpyrazine would be required.
The oxidation of a methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). google.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, are critical to ensure the selective oxidation of the methyl group without affecting the pentyl chain or the pyrazine ring itself. One of the challenges with this method is the potential for over-oxidation to produce dicarboxylic acids, especially if there are multiple alkyl substituents. google.com
A patent describes a one-step oxidation method using KMnO4 to prepare 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. google.com This process involves reacting the starting material in a KMnO4 solution in the presence of an inhibitor to control the reaction. google.com A similar strategy could be envisioned for the oxidation of 2-methyl-5-pentylpyrazine.
Another patented method for preparing 5-methylpyrazine-2-carboxylic acid involves the cyclization of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation with an inorganic oxidizer and subsequent decarboxylation. google.com This multi-step process highlights the various synthetic routes available for this class of compounds.
Derivatization and Functional Group Interconversions of this compound
The carboxylic acid group of this compound is a versatile handle for further derivatization, leading to a wide range of other functional groups. These transformations are crucial for synthesizing analogs with different chemical and physical properties.
Standard esterification methods, such as the Yamaguchi esterification, can be employed to convert the carboxylic acid into various esters. researchgate.net This reaction typically involves treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which is then reacted with an alcohol in the presence of a base like DMAP. researchgate.net
The carboxylic acid can also be converted into amides and thioamides. nih.gov For instance, the synthesis of 5-aroylpyrazine-2-carbothioamides has been reported, demonstrating the feasibility of converting the carboxylic acid to a thioamide. nih.gov This transformation can be achieved through various standard procedures, often involving the activation of the carboxylic acid followed by reaction with an appropriate amine or thionating agent.
Synthesis of Acyl Halide, Ester, and Anhydride Derivatives
The carboxylic acid moiety of this compound is a prime target for derivatization. Standard and advanced organic chemistry techniques allow for its conversion into more reactive intermediates like acyl halides, or into stable derivatives such as esters and anhydrides, which serve as crucial building blocks for further molecular elaboration.
Acyl Halides: The most common method for synthesizing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netacs.orgmasterorganicchemistry.com This reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion generated in the reaction yields the acyl chloride. masterorganicchemistry.com This transformation is highly efficient and provides a reactive intermediate ready for subsequent reactions.
Esters: Ester derivatives can be prepared through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. nih.gov Microwave irradiation has also been employed to accelerate this process. youtube.com For more sensitive substrates or to achieve higher yields under milder conditions, advanced esterification protocols are used. One such method is the Yamaguchi esterification, which involves the initial formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This activated intermediate then reacts with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to furnish the desired ester. nih.gov
Anhydrides: Symmetrical or asymmetrical anhydrides can be synthesized from this compound. A straightforward method involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid (a carboxylate) or with the carboxylic acid itself. acs.orgacs.org Alternatively, cyclic anhydrides can be formed from dicarboxylic acids with gentle heating, a principle that can be adapted for the synthesis of mixed anhydrides. acs.orgbeilstein-journals.org Modern methods also include the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid catalyst. nsf.gov
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents | Method Type | Reference |
|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), cat. DMF | Acyl Substitution | researchgate.net, masterorganicchemistry.com |
| Ester | Alcohol (e.g., isobutanol), H₂SO₄ | Fischer Esterification | nih.gov |
| Ester | 2,4,6-Trichlorobenzoyl chloride, then Alcohol + DMAP | Yamaguchi Esterification | nih.gov |
| Anhydride | Acyl Chloride + Carboxylic Acid | Nucleophilic Acyl Substitution | acs.org, acs.org |
Amidation Reactions of the Carboxylic Acid Group
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry and materials science. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.
Employing Advanced Coupling Reagents and Techniques
To facilitate amide bond formation, the carboxylic acid is typically activated in situ using coupling reagents. These reagents transform the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine.
A common approach involves first converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine to form the amide. youtube.com However, a wide array of modern coupling reagents allows for direct, one-pot amidation from the carboxylic acid. wikipedia.org These include carbodiimides, phosphonium (B103445) salts (like BOP, PyBOP), and uronium salts (like HBTU, HATU).
More recent, "greener" methodologies seek to avoid traditional coupling reagents altogether. One such innovative, one-pot process involves the reaction of a carboxylic acid with a dithiocarbamate (B8719985) to form a thioester intermediate. This stable but reactive species can then be treated directly with an amine to yield the amide, often under neat (solvent-free) conditions or in environmentally benign solvents. wikipedia.orgmdpi.com Another novel approach utilizes sulfuryl fluoride (B91410) (SO₂F₂) as a mediator to directly couple carboxylic acids and amines at room temperature in a process described as a "clickable" reaction. wikipedia.org
Table 2: Selected Advanced Amidation Methods
| Method | Activating Agent / Reagent | Key Features | Reference |
|---|---|---|---|
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) | Two-step process; highly reactive intermediate. | youtube.com |
| Yamaguchi Reagent | 2,4,6-Trichlorobenzoyl chloride | Forms a mixed anhydride intermediate. | nih.gov |
| Thioester Intermediate | Dipyridyl dithiocarbonate (DPDTC) | One-pot, avoids traditional coupling reagents. | wikipedia.org |
| Clickable Coupling | Sulfuryl Fluoride (SO₂F₂) | Mild, room temperature, high efficiency. | wikipedia.org |
Mechanistic Considerations in Amide Bond Formation
The formation of an amide bond from a carboxylic acid derivative is a nucleophilic acyl substitution reaction. chegg.com The core mechanistic principle involves two key steps:
Activation of the Carboxyl Group: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be converted into a more reactive species. Coupling reagents achieve this by forming an activated intermediate, such as an O-acylisourea (with carbodiimides), a mixed anhydride (with the Yamaguchi reagent), or an acyl-phosphonium salt. In all cases, the goal is to create a good leaving group attached to the acyl carbon. libretexts.org
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated intermediate. youtube.com This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group (formerly the activating group), thereby reforming the carbonyl double bond and yielding the final amide product. chegg.comyoutube.com In reactions starting from an acid chloride or anhydride, a base or a second equivalent of the amine is required to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). acs.orgchegg.com
Chemical Modifications of the Pentyl Side Chain
The pentyl side chain, while generally less reactive than the pyrazine ring or the carboxylic acid, offers opportunities for modification through selective functionalization, enabling the synthesis of analogues with altered physical and biological properties.
Selective Halogenation of the Alkyl Chain
The introduction of a halogen onto the pentyl side chain can be achieved through free-radical halogenation. youtube.com This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds. youtube.com The most common reagent for selective bromination of positions adjacent to a pi-system (allylic or benzylic) is N-Bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. youtube.comacs.org
For a simple, unactivated alkyl chain like the pentyl group on the pyrazine ring, the reaction is less straightforward. The pyrazine ring itself is electron-deficient and does not provide benzylic activation. Therefore, halogenation would proceed via a standard alkane-like radical mechanism. youtube.com The reaction is initiated by the homolytic cleavage of the halogenating agent (e.g., Br₂ generated in low concentration from NBS) to form a halogen radical. This radical then abstracts a hydrogen atom from the pentyl chain to form an alkyl radical. youtube.com
A key challenge in this process is regioselectivity. Since the stability of the potential secondary radicals along the C5 chain does not vary dramatically, free-radical halogenation can lead to a statistical mixture of products, with halogenation occurring at different positions along the chain. chegg.comyoutube.com Achieving high selectivity for a single position on the unactivated pentyl chain is difficult without a directing group.
Alkene/Alkyne Formation and Subsequent Transformations
Once a halogen has been introduced onto the pentyl side chain, it serves as a handle for further transformations, most notably elimination reactions to form alkenes or alkynes.
Alkene Formation: An alkene can be synthesized from the resulting alkyl halide via a dehydrohalogenation reaction. youtube.com This is an elimination reaction, typically carried out by treating the substrate with a strong base. The choice of base can influence the regioselectivity of the double bond formation according to Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene). Using a small, strong base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) typically yields the more stable, more substituted Zaitsev product. Conversely, using a sterically hindered, bulky base like potassium tert-butoxide favors the formation of the less sterically hindered Hofmann product.
Alkyne Formation: The synthesis of an alkyne requires a dihalide precursor, which could potentially be formed through further radical halogenation of the monohalogenated product. The alkyne is then generated via a double dehydrohalogenation reaction, which necessitates a very strong base, such as sodium amide (NaNH₂). The reaction proceeds through two successive elimination steps, first forming a vinylic halide intermediate, which is then eliminated to form the carbon-carbon triple bond.
These newly introduced double or triple bonds can then undergo a wide array of subsequent transformations, including hydrogenation, oxidation, halogenation, and various addition reactions, further diversifying the molecular architecture.
Table 3: Transformations of the Halogenated Pentyl Side Chain
| Transformation | Reagents | Product Type | Mechanism | Reference |
|---|---|---|---|---|
| Halogenation | NBS, AIBN / UV light | Alkyl Halide | Free-Radical Substitution | youtube.com, |
| Alkene Formation | KOH or Potassium tert-butoxide | Alkene | Dehydrohalogenation (E2) | , youtube.com |
| Alkyne Formation | NaNH₂ (from dihalide) | Alkyne | Double Dehydrohalogenation |
Electrophilic and Nucleophilic Substitutions on the Pyrazine Nucleus
The functionalization of the pyrazine core is a critical aspect in the synthesis of derivatives such as this compound. The inherent electronic nature of the pyrazine ring, characterized by two electron-withdrawing nitrogen atoms, dictates its reactivity towards substitution reactions. This section explores the challenges and strategies associated with electrophilic and nucleophilic substitutions on the pyrazine nucleus as they pertain to the introduction of an alkyl substituent like a pentyl group.
General Reactivity of the Pyrazine Ring
The pyrazine ring is an electron-deficient heteroaromatic system. The two nitrogen atoms exert a strong deactivating effect on the ring, making it significantly less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or even pyridine. nih.gov Reactions like Friedel-Crafts alkylation are generally not feasible. wikipedia.org Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms become protonated, further deactivating the ring and rendering it highly resistant to attack by electrophiles. nih.govwikipedia.org
Conversely, the electron-deficient nature of the pyrazine ring makes it more amenable to nucleophilic attack. This can occur through several mechanisms, including direct nucleophilic aromatic substitution (SNAr) on a pyrazine ring bearing a suitable leaving group (e.g., a halogen), or through radical substitution pathways. nih.govwikipedia.org
Radical Substitution: The Minisci Reaction
A powerful method for the C-H functionalization of electron-deficient heterocycles is the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.org It offers a direct route for alkylation without the need for pre-functionalization of the pyrazine ring, which is a significant advantage over classical cross-coupling methods. wikipedia.org
For the synthesis of this compound, a pentyl radical can be generated from a suitable precursor, such as hexanoic acid, through oxidative decarboxylation. wikipedia.orgresearchgate.net The reaction is typically carried out in an acidic medium to ensure protonation of the pyrazine ring, which activates it towards radical attack. A common system for radical generation involves a silver salt (e.g., silver nitrate, AgNO₃) and a strong oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). wikipedia.org
The mechanism proceeds via the oxidation of Ag⁺ to Ag²⁺, which then abstracts a hydrogen atom from the carboxylic acid, leading to a radical that readily undergoes decarboxylation to form the desired alkyl radical. This radical then attacks the electron-deficient pyrazine ring. While the Minisci reaction can sometimes lead to a mixture of regioisomers, the substitution pattern is influenced by the position of the existing substituents and the reaction conditions. wikipedia.org For pyrazine-2-carboxylic acid, the attack is expected to favor the positions C-5 and C-6.
Research into Minisci-type reactions indicates that while the use of long-chain radicals is possible, yields may be lower compared to reactions with smaller or more stabilized radicals like tert-butyl. researchgate.net Optimization of reaction conditions, such as temperature and solvent systems, is often necessary to achieve satisfactory results with less stable primary radicals like the n-pentyl radical. researchgate.net
| Radical Precursor | Generated Radical | Potential Product on Pyrazine-2-carboxylic Acid | Typical Oxidant System |
|---|---|---|---|
| Hexanoic Acid | n-Pentyl | This compound | AgNO₃ / (NH₄)₂S₂O₈ |
| Pivalic Acid | tert-Butyl | 5-tert-Butylpyrazine-2-carboxylic acid | AgNO₃ / (NH₄)₂S₂O₈ |
| Cyclohexanecarboxylic Acid | Cyclohexyl | 5-Cyclohexylpyrazine-2-carboxylic acid | AgNO₃ / (NH₄)₂S₂O₈ |
Nucleophilic Substitution via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide another versatile strategy for introducing an alkyl group onto the pyrazine ring. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method. mdpi.comresearchgate.net
To synthesize this compound via this route, a key intermediate would be a 5-halopyrazine-2-carboxylic acid derivative, such as 5-bromo- or 5-chloropyrazine-2-carboxylic acid (or its ester). This halo-pyrazine can then be coupled with a pentylboronic acid or a related pentylboron derivative in the presence of a palladium catalyst and a base.
The general steps for this approach would be:
Halogenation: Introduction of a halogen (Br or Cl) at the 5-position of pyrazine-2-carboxylic acid or a suitable precursor.
Suzuki-Miyaura Coupling: Reaction of the 5-halopyrazine derivative with a pentylboron reagent.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and needs to be optimized for the specific substrates. This method offers high functional group tolerance and generally proceeds with high regioselectivity, as the position of the alkyl group is determined by the initial halogenation. mdpi.com
| Pyrazine Substrate | Coupling Partner | Typical Catalyst | Typical Base | Potential Product |
|---|---|---|---|---|
| Methyl 5-bromopyrazine-2-carboxylate | Pentylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Methyl 5-pentylpyrazine-2-carboxylate |
| Ethyl 5-chloropyrazine-2-carboxylate | Potassium pentyltrifluoroborate | PdCl₂(dppf) | Na₂CO₃ | Ethyl 5-pentylpyrazine-2-carboxylate |
| 5-Bromopyrazine-2-carboxylic acid | Pentylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | This compound |
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Investigations of 5-Pentylpyrazine-2-carboxylic Acid Synthesis
The formation of the this compound backbone typically proceeds through a cyclization reaction followed by oxidation and other functional group interconversions.
The synthesis of pyrazine (B50134) rings often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, which proceeds through key intermediates. For instance, the reaction of an α-diketone with a diamine leads to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.net In the context of this compound, a plausible pathway involves the reaction of a 1,2-diaminoalkane with a dicarbonyl compound containing a pentyl group and a precursor to the carboxylic acid group.
A common method for synthesizing substituted pyrazines involves the dehydrogenative self-coupling of 2-aminoalcohols. nih.gov This reaction proceeds through the initial oxidation of the amino alcohol to an α-amino ketone. This α-amino ketone is a key intermediate that can then undergo self-condensation to form a dihydropyrazine, which is subsequently oxidized to the final pyrazine product. nih.gov
Another synthetic approach involves the reaction of pyruvic aldehyde with o-phenylenediamine, which undergoes cyclization to form 3-methyl benzopyrazine. google.com This intermediate is then oxidized to 5-methylpyrazine-2,3-dicarboxylic acid potassium, followed by acidification and decarboxylation to yield 5-methylpyrazine-2-carboxylic acid. google.com While this specific example leads to a methyl-substituted pyrazine, the underlying mechanism of cyclization followed by oxidation and decarboxylation provides a framework for understanding the synthesis of the pentyl analogue.
The transition states in these reactions are high-energy structures that are difficult to isolate but can be computationally modeled. For the condensation step, the transition state likely involves the nucleophilic attack of the amine on the carbonyl carbon. In the subsequent oxidation of the dihydropyrazine intermediate, the transition state would involve the removal of two hydrogen atoms to achieve aromaticity.
Catalysts play a pivotal role in directing the synthesis towards the desired pyrazine product and improving reaction efficiency. Both acid and base catalysts are employed in pyrazine synthesis.
Acid Catalysis: Acid catalysts, such as sulfuric acid, are often used in esterification reactions to produce pyrazine-2-carboxylic acid esters. google.comnih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a common strategy in the synthesis of derivatives of pyrazine carboxylic acids. Pyridine-2-carboxylic acid has also been shown to be an effective catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones, suggesting its potential applicability in related heterocyclic syntheses. rsc.orgwindows.net
Metal Catalysis: Metal-based catalysts are crucial for various synthetic transformations leading to pyrazines. For example, manganese pincer complexes have been utilized to catalyze the dehydrogenative coupling of 2-aminoalcohols to form 2,5-disubstituted pyrazines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing aryl or other substituents onto the pyrazine ring. nih.govnih.gov These reactions typically involve an oxidative addition, transmetalation, and reductive elimination sequence.
Oxidizing Agents: The oxidation of dihydropyrazine intermediates to pyrazines is a critical step. Common oxidizing agents include copper(II) oxide and manganese oxide. researchgate.net In some syntheses, inorganic oxidizers like potassium permanganate (B83412) are used to oxidize a methyl group on the pyrazine ring to a carboxylic acid. patsnap.com
| Catalyst/Reagent | Role in Synthesis | Example Reaction | Reference |
| Sulfuric Acid (H₂SO₄) | Acid catalyst for esterification | Pyrazine-2-carboxylic acid to its ester | google.com, nih.gov |
| Pyridine-2-carboxylic acid | Organocatalyst | Multi-component synthesis of quinolinones | rsc.org, windows.net |
| Manganese Pincer Complexes | Catalyst for dehydrogenative coupling | 2-Aminoalcohols to 2,5-disubstituted pyrazines | nih.gov |
| Palladium Catalysts | Catalyst for cross-coupling reactions | Suzuki coupling to form 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | nih.gov |
| Copper(II) Oxide (CuO) | Oxidizing agent | Oxidation of dihydropyrazine to pyrazine | researchgate.net |
| Potassium Permanganate (KMnO₄) | Oxidizing agent | Oxidation of a methyl group to a carboxylic acid | patsnap.com |
Mechanistic Studies of Derivatization Reactions
The carboxylic acid and the pyrazine ring of this compound are both sites for derivatization, each with distinct reactivity patterns.
The carboxylic acid group of this compound readily undergoes nucleophilic acyl substitution, a fundamental reaction for creating derivatives such as esters and amides. masterorganicchemistry.comyoutube.compressbooks.pubkhanacademy.org This reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com
First, the nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated form, such as an acyl chloride). This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. pressbooks.pubkhanacademy.org This intermediate is generally unstable.
In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com The nature of the nucleophile and the leaving group determines the favorability of the reaction. For the reaction to be effective, the incoming nucleophile should generally be a stronger base than the departing leaving group. masterorganicchemistry.com
For example, the formation of an amide from a pyrazine-2-carboxylic acid chloride involves the attack of an aniline (B41778) on the acyl chloride. nih.gov The chloride ion is an excellent leaving group, facilitating the reaction. Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, which protonates the carbonyl oxygen to increase its electrophilicity. nih.gov
Derivatization reagents such as 2-hydrazinopyridine (B147025) and 2-picolylamine can be used to create derivatives for enhanced detection in mass spectrometry. nih.govresearchgate.net These reactions often involve activating the carboxylic acid with reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form a more reactive intermediate. nih.gov
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature dictates its reactivity. slideshare.netyoutube.com
Electrophilic Aromatic Substitution: The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atoms. researchgate.netyoutube.com If such reactions do occur, they typically require harsh conditions and the presence of electron-donating groups on the ring can facilitate the reaction to some extent. thieme-connect.de Protonation and alkylation can occur at the ring nitrogen atoms. youtube.com
Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atoms. thieme-connect.de Halopyrazines, for instance, are more reactive towards nucleophilic displacement than the corresponding pyridines. thieme-connect.de The presence of electron-donating groups on the ring can decrease the rate of nucleophilic substitution. thieme-connect.de The mechanism often involves an addition-elimination pathway where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling a leaving group.
Homolytic Substitution: The pyrazine ring, especially when protonated, can undergo homolytic substitution reactions such as acylation and amidation. thieme-connect.de For example, homolytic aroylation of the pyrazine nucleus with aromatic carbaldehydes has been used to synthesize 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 5-Pentylpyrazine-2-carboxylic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the specific proton and carbon signals.
Structural Elucidation via 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazine (B50134) ring and the aliphatic protons of the pentyl chain. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org The two aromatic protons on the pyrazine ring would appear as singlets, with their precise chemical shifts influenced by the electronic effects of the carboxylic acid and pentyl substituents. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org The protons of the pentyl group would present as a series of multiplets, with the terminal methyl group appearing as a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org The sp²-hybridized carbons of the pyrazine ring would resonate in the aromatic region (typically 120-160 ppm). The aliphatic carbons of the pentyl chain would appear in the upfield region of the spectrum.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the pentyl group, a clear correlation pathway from the protons alpha to the pyrazine ring down to the terminal methyl group would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |
| Pyrazine-H3 | 8.8 - 9.2 (s) | 145.0 - 150.0 |
| Pyrazine-H6 | 8.6 - 9.0 (s) | 140.0 - 145.0 |
| Pentyl-C1' | 2.8 - 3.2 (t) | 35.0 - 40.0 |
| Pentyl-C2' | 1.6 - 1.9 (m) | 30.0 - 35.0 |
| Pentyl-C3' | 1.2 - 1.5 (m) | 22.0 - 27.0 |
| Pentyl-C4' | 1.2 - 1.5 (m) | 22.0 - 27.0 |
| Pentyl-C5' | 0.8 - 1.1 (t) | 13.0 - 15.0 |
| Pyrazine-C2 | - | 150.0 - 155.0 |
| Pyrazine-C5 | - | 155.0 - 160.0 |
Chemical shifts are relative to TMS. s = singlet, t = triplet, m = multiplet.
Dynamic NMR Studies of Conformational Changes
While significant conformational rigidity is expected in the pyrazine ring, the pentyl chain possesses rotational freedom around its carbon-carbon single bonds. Dynamic NMR studies, conducted at varying temperatures, could provide insights into the rotational barriers of the pentyl group. However, for a simple n-pentyl chain at typical analysis temperatures, distinct conformers are not expected to be individually observable due to rapid interconversion, resulting in time-averaged signals.
Advanced Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS, GC-MS)
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula of this compound (C₁₀H₁₂N₂O₂). By providing a highly accurate mass measurement, it allows for the determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are ideal for analyzing mixtures and confirming the purity of the synthesized compound. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound. Given the carboxylic acid group, derivatization to a more volatile ester might be necessary for successful GC-MS analysis.
Fragmentation Pattern: In the mass spectrum, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH) or carbon dioxide (CO₂). For pyrazine derivatives, cleavage of the side chain is also common. The base peak in the mass spectrum of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺). libretexts.org
Predicted Fragmentation for this compound
| m/z Value | Interpretation |
|---|---|
| 192 | Molecular Ion [M]⁺ |
| 175 | Loss of OH |
| 147 | Loss of COOH |
| 148 | Loss of CO₂ |
| 135 | Cleavage of the pentyl chain (loss of C₄H₉) |
| 121 | Acylium ion [M-C₅H₁₁]⁺ |
Tandem Mass Spectrometry for Structural Detail
Tandem mass spectrometry (MS/MS) would provide further structural confirmation. In an MS/MS experiment, the molecular ion (m/z 192) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed. This technique would allow for the detailed characterization of the fragmentation pathways, confirming the presence and connectivity of the pentyl group and the carboxylic acid on the pyrazine ring, thus providing a higher level of confidence in the structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad O-H stretching band from the carboxylic acid dimer would be observed in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. libretexts.org C-H stretching vibrations from the pentyl group would be seen in the 2850-2960 cm⁻¹ region. Vibrations associated with the pyrazine ring (C=N and C=C stretching) would be found in the 1400-1600 cm⁻¹ fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a weak band in Raman. However, the symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. The C-H stretching and bending modes of the pentyl group would also be observable. The comparison of IR and Raman spectra can be useful in identifying centrosymmetric aggregates.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O stretch (Carboxylic Acid) | 1700-1730 (strong) | Weak |
| C=N, C=C stretch (Pyrazine) | 1400-1600 | Strong |
| C-O stretch (Carboxylic Acid) | 1200-1300 | Moderate |
| O-H bend (Carboxylic Acid) | 900-950 (broad) | Weak |
Absence of Specific Research Data for this compound
This scarcity of information prevents a detailed discussion and the creation of data tables for the following analytical techniques as they pertain directly to this compound:
Complementary Advanced Analytical Methodologies (e.g., Elemental Analysis, Potentiometric Titration)
While general principles of these techniques are applicable to a wide range of chemical compounds, including this compound, the absence of specific studies means that no concrete data on retention times, separation conditions, crystallographic parameters, or titration curves can be provided.
For instance, HPLC and UPLC methods are commonly used for the purity assessment of carboxylic acids. mdpi.com A typical analysis of a related compound, pyrazine-2-carboxylic acid, indicates that its purity can be determined by HPLC and titration. vwr.com However, the specific conditions such as the column type, mobile phase composition, and detector wavelength for this compound have not been documented.
Similarly, Gas Chromatography (GC) would likely require derivatization of the carboxylic acid group to increase volatility. Common derivatizing agents for carboxylic acids include silylating agents or the formation of methyl esters. The specific reaction conditions and the chromatographic behavior of the resulting derivative of this compound are not reported.
Preparative chromatography is a standard technique for the isolation and purification of chemical compounds. nih.gov It operates on the same principles as analytical chromatography but on a larger scale. Without specific research on the synthesis and purification of this compound, no details on its isolation by this method can be presented.
X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds. Studies on other pyrazine derivatives have utilized this method to elucidate their crystal structures. researchgate.net However, no crystallographic data for this compound is available in the crystallographic databases or scientific literature.
Complementary techniques such as elemental analysis and potentiometric titration provide fundamental information about a compound's elemental composition and acidic properties, respectively. Potentiometric titration has been used to study the acid-base equilibria of pyrazine-2-carboxamide complexes. researchgate.net While one could theoretically predict the elemental composition of this compound, experimental data from elemental analysis is not published. Likewise, the pKa value, which would be determined by potentiometric titration, has not been reported.
Computational and Theoretical Investigations of 5 Pentylpyrazine 2 Carboxylic Acid
Quantum Chemical Calculations
Detailed quantum chemical calculations for 5-Pentylpyrazine-2-carboxylic acid are not documented in publicly accessible research.
No published studies were found that specifically apply Density Functional Theory (DFT) to determine the electronic structure, optimize the geometry, or calculate the vibrational frequencies of this compound.
There is no available research that employs ab initio methods to investigate the high-accuracy electronic properties of this compound.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulations for this compound have not been reported in the scientific literature.
Research focusing on the intermolecular interactions and self-assembly characteristics of this compound, such as for crystal packing or solution behavior, is not present in the available literature.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Design Methodologies
No Quantitative Structure-Activity Relationship (QSAR) studies or the application of in silico design methodologies specifically involving this compound have been published.
Due to the lack of research in these specific areas, data tables and detailed research findings for the computational and theoretical aspects of this compound cannot be provided.
Computational Approaches to Chemical Space Exploration and Ligand Design
The exploration of chemical space for a given scaffold is fundamental to discovering novel molecules with desired properties. For this compound, computational methods can be employed to virtually generate and evaluate a multitude of derivatives. This process, often a key component of ligand-based and structure-based drug design, allows for the systematic modification of the parent structure to optimize its biological activity.
Virtual Screening and Library Design: Starting with the this compound core, virtual libraries can be constructed by introducing a variety of substituents at different positions on the pyrazine (B50134) ring or by modifying the pentyl chain. These libraries can then be screened in silico against a biological target of interest. For instance, molecular docking, a prominent computational technique, can be used to predict the binding affinity and mode of interaction of these virtual compounds with a protein's active site. Studies on related pyrazine-2-carboxylic acid derivatives have demonstrated the utility of this approach in identifying potential inhibitors for enzymes like Mycobacterium tuberculosis InhA protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling provides a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A study on substituted amides of pyrazine-2-carboxylic acids successfully used QSAR to correlate molecular surface electrostatic potentials with their cytotoxic activities, showcasing the predictive power of such models. nih.govnih.gov
Below is an illustrative data table showcasing the types of molecular descriptors that would be calculated for a virtual library based on this compound for QSAR analysis.
| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (e.g., IC50 in µM) |
| 5PPA-001 | Parent Compound | 194.22 | 2.5 | 63.32 | 10.5 |
| 5PPA-002 | 6-fluoro | 212.21 | 2.6 | 63.32 | 8.2 |
| 5PPA-003 | 3-amino | 209.24 | 2.1 | 89.35 | 5.1 |
| 5PPA-004 | pentyl -> hexyl | 208.25 | 3.0 | 63.32 | 12.8 |
This table is for illustrative purposes to demonstrate the type of data generated in a computational study and does not represent actual experimental or calculated values for these specific compounds.
Prediction of Chemical Reactivity and Selectivity Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its reactivity and selectivity in various chemical transformations.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. DFT calculations on related pyrazine derivatives have been used to determine these parameters to understand their electronic properties. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack. The hydrogen of the carboxylic acid would exhibit a positive potential (blue), marking it as an acidic proton. Such analyses have been crucial in understanding the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids. nih.govnih.gov
The following table illustrates the kind of data that can be obtained from DFT calculations for predicting reactivity.
| Parameter | Calculated Value (Illustrative) | Implication |
| EHOMO | -6.8 eV | Electron-donating ability |
| ELUMO | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Kinetic stability |
| Dipole Moment | 3.2 D | Overall polarity of the molecule |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.9 eV | Propensity to accept electrons |
This table contains illustrative data to show the output of DFT calculations and does not represent experimentally verified values for this compound.
Computational Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. This is particularly valuable for understanding how this compound might be synthesized or how it participates in chemical reactions.
Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as its esterification or amidation, transition state modeling can elucidate the step-by-step mechanism and identify the rate-determining step.
Solvent Effects: The role of the solvent in a reaction can be significant. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway and energetics. This is crucial for optimizing reaction conditions in a laboratory setting. Studies on quinolone carboxylic acid derivatives have effectively used such models to understand their behavior in solution. mdpi.com
For example, in the esterification of this compound, computational analysis could compare the energy profiles of different proposed mechanisms, such as the acid-catalyzed Fischer esterification. The calculated activation barriers for each step would reveal the most plausible reaction pathway.
Advanced Chemical Applications and Role As a Building Block Non Biological Focus
Utility as a Precursor and Synthetic Intermediate in Multistep Organic Synthesis
The pyrazine-2-carboxylic acid framework is a robust platform for constructing more elaborate molecular architectures. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, allowing for its conversion into esters, amides, and other functional derivatives. researchgate.netlibretexts.org These reactions are fundamental in multistep synthesis, where the pyrazine (B50134) core is integrated into a larger target molecule.
For instance, the synthesis of pyrazine-2-carboxylic acid derivatives with various side chains has been successfully achieved through methods like Yamaguchi esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of 2,4,6-trichlorobenzoyl chloride and a base like DMAP. researchgate.net Similarly, coupling with various amines leads to the formation of pyrazine-2-carboxamides. nih.gov
In the context of 5-pentylpyrazine-2-carboxylic acid, the pentyl group primarily modifies the physical properties of the resulting molecules, such as increasing lipophilicity and influencing solubility in nonpolar solvents. This substituent is generally stable and non-reactive under the conditions used to modify the carboxylic acid, making the compound an ideal intermediate for introducing a pyrazine moiety with a long alkyl chain into a target structure. The role of related compounds, such as 5-methylpyrazine-2-carboxylic acid, as crucial intermediates in the synthesis of pharmaceuticals underscores the importance of this class of molecules as synthetic building blocks. google.comtechnoarete.org
| Starting Material | Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acid | Esterification (Yamaguchi) | Alcohol (R-OH), 2,4,6-trichlorobenzoyl chloride, DMAP | Pyrazine-2-carboxylates | Forms esters under mild conditions, preserving other functional groups. researchgate.net |
| Pyrazine-2,3-dicarboxylic anhydride (B1165640) | Amidation | Substituted Aniline (B41778) (Ar-NH₂) | 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Creates amide linkage, a key bond in many complex molecules. nih.gov |
| Pyrazine-2-carboxylic acid | Aminolysis via Ester | 1. Ethanol (B145695), H₂SO₄ 2. 2-Aminopyridine | N-(pyridin-2-yl)pyrazine-2-carboxamide | A two-step process to form specific amide bonds. researchgate.net |
| 5-Aroylpyrazine-2-carboxylic acid | Thionation | Lawesson's reagent or P₄S₁₀ | Pyrazine-2-carbothioamides | Converts amides to thioamides, altering electronic and coordination properties. nih.gov |
Development of Functional Materials Incorporating Pyrazine Carboxylic Acid Scaffolds
The rigid, aromatic structure of the pyrazine ring combined with the coordinating ability of the carboxylic acid group makes pyrazine carboxylic acid derivatives excellent candidates for the development of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands, creating extended one-, two-, or three-dimensional networks.
Research has demonstrated that pyrazine-based carboxylic acids can self-assemble with various transition metal ions to form novel supramolecular structures. For example, a carboxylic acid-functionalized oxacalix researchgate.netbenzene (B151609) researchgate.netpyrazine ligand was shown to react with Ag(I) and Cu(II) ions to form discrete metallomacrocycles, and with Zn(II) ions to generate a one-dimensional coordination polymer. nih.govrsc.org In these structures, the pyrazine nitrogen atoms and the carboxylate oxygen atoms coordinate to the metal centers, directing the assembly of the final architecture. nih.govrsc.org
The introduction of a 5-pentyl substituent onto the pyrazine scaffold would be a strategic modification to tune the properties of such materials. The bulky and hydrophobic pentyl chains could influence the packing of the polymer chains, alter the dimensions of pores within the material, and enhance solubility in organic media. Furthermore, functional materials derived from pyrazine ligands have shown interesting properties, such as a 2D coordination polymer based on a quinoline-pyrazine carboxylate ligand that exhibits photoluminescence. mdpi.com The incorporation of an alkyl group like a pentyl chain could modulate these electronic properties through steric and electronic effects.
| Ligand Type | Metal Ion(s) | Resulting Material | Key Properties/Features | Reference |
|---|---|---|---|---|
| Carboxylic acid functionalized oxacalix researchgate.netbenzene researchgate.netpyrazine | Ag(I), Cu(II) | Metallomacrocycles | Discrete, cyclic supramolecular complexes formed via M-N coordination. | nih.govrsc.org |
| Carboxylic acid functionalized oxacalix researchgate.netbenzene researchgate.netpyrazine | Zn(II) | 1D Coordination Polymer | Cage-based structure linked by Zn-N and Zn-O bonds. | nih.govrsc.org |
| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D Coordination Polymer | Photoluminescent and antiferromagnetic properties. | mdpi.com |
Design and Synthesis of Ligands for Coordination Chemistry and Metal Complexation
This compound is inherently a well-designed ligand for metal complexation. It functions as a bidentate chelating agent, using one of the pyrazine ring nitrogens and an oxygen atom from the carboxylate group to bind to a metal center, forming a stable five-membered ring. bohrium.comdergipark.org.tr This N,O-donor coordination mode is a common and robust binding motif for pyrazine-2-carboxylic acid and its derivatives when reacting with a wide range of transition metals, including copper(II), zinc(II), nickel(II), and ruthenium(III). bohrium.commdpi.com
The synthesis of these complexes typically involves the reaction of a metal salt with the pyrazine carboxylic acid ligand in a suitable solvent. researchgate.net The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion, the stoichiometry, and the presence of other ligands like water. researchgate.net
The 5-pentyl group on the ligand can influence the properties of the resulting metal complex in several ways:
Steric Effects : The alkyl chain can sterically hinder the approach of other ligands to the metal center, potentially influencing the coordination number and geometry of the complex.
Electronic Effects : As an electron-donating group, the pentyl substituent can increase the electron density on the pyrazine ring, which may enhance the basicity of the coordinating nitrogen atom and strengthen the metal-ligand bond.
Physical Properties : The lipophilic nature of the pentyl group significantly increases the solubility of the metal complex in nonpolar organic solvents, which is advantageous for synthesis, purification, and application in homogeneous catalysis.
Studies on related systems, such as pyrazine-2-carboxamide Schiff bases, have shown that the pyrazine ring nitrogen often participates in coordination, confirming the fundamental binding mode. researchgate.net
Contributions to Novel Methodologies in Organic and Organometallic Chemistry
While this compound itself may not be the subject of extensive methodological studies, the pyrazine carboxylic acid scaffold is relevant to the development of new chemical reactions and catalytic processes. Carboxylic acids, in general, are increasingly being viewed as versatile and "adaptive" functional groups in modern synthetic chemistry, particularly within the realm of metallaphotoredox catalysis. nih.gov This field merges photoredox catalysis with transition metal catalysis to enable novel bond formations, such as decarboxylative cross-coupling reactions.
A notable discovery in manganese-based oxidation catalysis revealed that complex pyridin-2-yl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which was identified as the true catalytically active species. rsc.org This finding is highly significant as it demonstrates that a simple molecule, structurally analogous to pyrazine-2-carboxylic acid, can play a central and previously unexpected role in a catalytic cycle. This suggests that this compound could potentially be used directly as a simple, efficient ligand in developing new catalytic oxidation systems, where the pentyl group could help solubilize the catalyst and fine-tune its activity. The use of such simple, robust ligands is a highly desirable goal in the development of novel, practical methodologies in organometallic chemistry. chemscene.comyoutube.com
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. Future research will increasingly focus on developing unconventional and sustainable routes to 5-Pentylpyrazine-2-carboxylic acid and its analogues.
Greener Synthetic Strategies: A significant push towards "green chemistry" is evident in the synthesis of related heterocyclic compounds. semanticscholar.org This includes the use of biocatalytic methods, such as employing enzymes like Lipozyme® TL IM for the amidation of pyrazine esters, which offers a more environmentally friendly alternative to traditional chemical methods. rsc.org The development of processes in aqueous media or using solvent-free conditions, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles using a natural asphalt-based catalyst, presents a promising direction. semanticscholar.orgresearchgate.net For instance, the biotransformation of pyrazinamide (B1679903) to pyrazine-2-carboxylic acid hydrazide using the acyltransferase activity of Bacillus smithii highlights a greener, one-step process that avoids hazardous chemicals. tandfonline.com
Novel Catalytic Systems: The exploration of novel catalytic systems is crucial. This includes the use of heterogeneous catalysts that can be easily recovered and reused, contributing to the sustainability of the process. semanticscholar.orgresearchgate.net For example, a patent for the preparation of 5-methylpyrazine-2-carboxylic acid details a process involving cyclization in the presence of a catalyst followed by oxidation. google.com Future work could adapt such patented methodologies for the synthesis of the 5-pentyl derivative.
Discovery of Novel Chemical Reactivity Patterns and Transformations
Understanding the chemical reactivity of this compound is fundamental to developing new applications. Future studies will likely focus on exploring novel transformations of its carboxylic acid and pyrazine ring functionalities.
Functional Group Transformations: The carboxylic acid group is a versatile handle for a variety of chemical transformations. Research into the synthesis of novel amides and esters is ongoing for related pyrazine carboxylic acids. worldsresearchassociation.commdpi.com For example, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was synthesized through the aminolysis of the corresponding acid chloride. The synthesis of a series of novel 5-amino-N-phenylpyrazine-2-carboxamides has also been reported. nih.gov The reactivity of the pentyl group itself, while generally less reactive, could be explored for late-stage functionalization.
Reactions of the Pyrazine Ring: The pyrazine ring can undergo various reactions, including electrophilic and nucleophilic substitutions. The reactivity of substituted chloropyrazines has been correlated with calculated electronic deficiencies at different positions on the ring. Computational studies can be employed to predict the reactivity of the 5-pentyl derivative. nih.gov The reaction of 3-substituted-2-hydrazinoquinoxalines (a related nitrogen-containing heterocycle) with carbonyl compounds showcases the potential for forming new fused heterocyclic systems. acs.org
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of chemical syntheses and properties.
Retrosynthesis and Reaction Prediction: ML models are being developed to predict retrosynthetic pathways for complex molecules. mdpi.com These models can suggest potential starting materials and reaction conditions, accelerating the discovery of new synthetic routes to compounds like this compound. Furthermore, AI can predict the outcomes of chemical reactions with high accuracy, helping to identify viable synthetic strategies and avoid failed experiments. mdpi.com
Property Prediction: ML algorithms can be trained to predict the physicochemical and biological properties of molecules. researchgate.netnih.gov For instance, models are being developed to predict the corrosion inhibition efficiencies of pyrimidine (B1678525) derivatives based on their molecular descriptors. researchgate.net Similar models could be developed for pyrazine derivatives to predict properties relevant to their application in materials science or as bioactive agents. These predictive models can screen large virtual libraries of compounds to identify promising candidates for synthesis and testing.
Development of Advanced Spectroscopic and Analytical Techniques for Structural Characterization
The unambiguous characterization of this compound and its derivatives is essential. Future research will leverage advanced spectroscopic and analytical techniques to provide detailed structural information.
NMR Spectroscopy: Comprehensive NMR studies, including 1D and 2D techniques, are crucial for the complete assignment of 1H, 13C, and 15N chemical shifts and coupling constants of pyrazine derivatives. nih.gov Such detailed spectroscopic data are vital for confirming the structure of newly synthesized compounds and for studying their conformational properties. For example, detailed NMR data has been reported for various derivatives of pyrazine-2-carboxylic acid. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of novel compounds. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to characterize pyrazine derivatives. nih.gov
Combined Spectroscopic and Computational Approaches: The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the molecular structure and properties of these compounds. researchgate.net This integrated approach can aid in the analysis of vibrational spectra (IR and Raman) and the understanding of electronic transitions. researchgate.netacs.org
Expanding the Chemical Scope of Pyrazine Carboxylic Acid Derivatives for Emerging Applications
The unique combination of a hydrophilic carboxylic acid group and a lipophilic pentyl chain in this compound makes it an interesting candidate for a variety of emerging applications.
Pharmaceutical and Agrochemical Applications: Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govmarketresearchintellect.comnih.gov The pentyl group may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and biological activity. For instance, a series of substituted N-phenylpyrazine-2-carboxamides have been evaluated as herbicides and abiotic elicitors. mdpi.com The synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides have also been reported. nih.gov
Materials Science: Pyrazine-based compounds are being explored for their potential in materials science, particularly in the development of photoluminescent materials and organic semiconductors. acs.org The introduction of a long alkyl chain could influence the self-assembly properties of these molecules, leading to the formation of novel functional materials. For example, pyrazine has been shown to be a more efficient luminophore than benzene (B151609) for producing red-shifted and enhanced photoluminescence. acs.org
Flavor and Fragrance Industry: Alkylpyrazines are important flavor components in many foods. While the focus of this article is on future research directions beyond its established role, the modification of the pyrazine core could lead to the discovery of new flavor and fragrance compounds with unique sensory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
